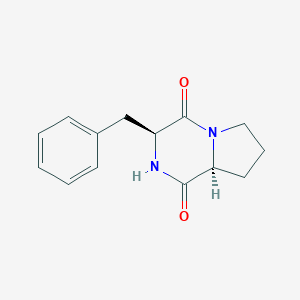
Cyclo(L-Phe-L-Pro)
Descripción general
Descripción
Cyclo(L-Phe-L-Pro) is an antifungal cyclic dipeptide, isolated from Pseudomonas fluorescens and Pseudomonas alcaligenes cell-free culture supernatants . It inhibits IFN-β production by interfering with retinoic-acid-inducible gene-I (RIG-I) activation . It also exhibits free-radical scavenging activity .
Synthesis Analysis
Cyclodipeptides (CDPs) are produced as secondary functional metabolites or side products of protein metabolism by bacteria, fungi, and animals . CDP synthases (CDPSs) and non-ribosomal peptide synthetases (NRPSs) catalyze the biosynthesis of the CDP core structure .
Molecular Structure Analysis
The molecular formula of Cyclo(L-Phe-L-Pro) is C14H16N2O2 . Its average mass is 244.289 Da and its mono-isotopic mass is 244.121185 Da .
Chemical Reactions Analysis
Cyclo(L-Phe-L-Pro) has been found to inhibit IFN-β production by interfering with retinoic-acid-inducible gene-I (RIG-I) activation . It also exhibits free-radical scavenging activity .
Physical And Chemical Properties Analysis
Cyclo(L-Phe-L-Pro) is a solid substance with an off-white color . It is soluble in DMSO . The storage temperature is 2-8°C .
Aplicaciones Científicas De Investigación
Neuroprotection
- Field : Neurology
- Application : Cyclo(L-Pro-L-Phe) has been found to have a neuroprotective effect. It was isolated from the jellyfish-derived fungus Aspergillus flavus .
- Method : Cyclo(L-Pro-L-Phe) was identified as a potent PPAR-γ activator among eight 2,5-diketopiperazines isolated from Aspergillus flavus. It activated PPAR-γ in Ac2F rat liver cells and SH-SY5Y human neuroblastoma cells .
- Results : Cyclo(L-Pro-L-Phe) reduced hydrogen peroxide-induced apoptosis as well as the generation of reactive oxygen species. It prevented the loss of mitochondrial membrane potential and inhibited the activation of mitochondria-related apoptotic proteins, such as caspase 3 and poly (ADP-ribose) polymerase .
Anticancer
- Field : Oncology
- Application : Short peptides containing the Pro-Pro-Phe-Phe sequence, such as Cyclo(L-Phe-L-Pro), have shown potential as safe and effective anticancer drug leads .
- Method : The influence of short cyclic peptides containing the Pro-Pro-Phe-Phe sequence on patient-derived melanoma cells was investigated .
- Results : Cyclic peptides such as Cyclo(L-Phe-L-Pro) exerted cytotoxic and cytostatic effects in melanoma cells .
Antifungal
- Field : Mycology
- Application : Cyclo(L-Phe-L-Pro) has shown potential as an antifungal agent .
- Method : The antifungal activity of Cyclo(L-Phe-L-Pro) was assessed by its ability to inhibit IFN-β production by interfering with retinoic-acid-inducible gene-I (RIG-I) activation .
- Results : Cyclo(L-Phe-L-Pro) exhibited free-radical scavenging activity with the IC50 of 24 µM in the DPPH assay .
Anti-biofilm
- Field : Microbiology
- Application : Cyclo(L-Phe-L-Pro) has been found to inhibit the formation of biofilms by Staphylococcus aureus .
- Method : The anti-biofilm mechanisms of Cyclo(L-Phe-L-Pro) against S. aureus were explored with respect to its changes on extracellular polymeric substances (EPS) and gene expression .
- Results : Cyclo(L-Phe-L-Pro) reduced the vitality of S. aureus biofilms and inhibited the synthesis of EPS .
Quorum Sensing Agent
- Field : Microbiology
- Application : Cyclo(L-Phe-L-Pro) functions as a quorum sensing agent in Vibrio vulnificus .
- Method : Vibrio vulnificus, a human pathogen, and some other bacteria including Lactobacillus species produce Cyclo(L-Phe-L-Pro) as a secondary metabolite .
- Results : Cyclo(L-Phe-L-Pro) has been found to exhibit potent antifungal activities and displays cytotoxic activity against HCT-116 cells .
Antimicrobial and Antifungal Agent
- Field : Microbiology
- Application : Cyclo(L-Phe-L-Pro) has broad-spectrum antimicrobial and antifungal activities .
- Method : The antimicrobial and antifungal activities of Cyclo(L-Phe-L-Pro) were assessed against methicillin-resistant Staphylococcus aureus and Candida albicans .
- Results : Cyclo(L-Phe-L-Pro) was found to be active against these pathogens .
Activation of N-acylhomoserine lactones (AHLs)
- Field : Microbiology
- Application : Cyclo(L-Phe-L-Pro) is capable of activating N-acylhomoserine lactones (AHLs), which are signaling molecules in quorum sensing .
- Method : This was observed in Pseudomonas aeruginosa, a human pathogen, and some other bacteria including Lactobacillus species .
- Results : The activation of AHLs by Cyclo(L-Phe-L-Pro) can influence bacterial behavior, including biofilm formation, virulence, and antibiotic resistance .
Inhibition of IFN-β production
- Field : Immunology
- Application : Cyclo(L-Phe-L-Pro) inhibits IFN-β production by interfering with retinoic-acid-inducible gene-I (RIG-I) activation .
- Method : The inhibitory activity of Cyclo(L-Phe-L-Pro) was assessed in the DPPH assay .
- Results : Cyclo(L-Phe-L-Pro) exhibited free-radical scavenging activity with the IC50 of 24 µM in the DPPH assay .
Safety And Hazards
Propiedades
IUPAC Name |
(3S,8aS)-3-benzyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-13-12-7-4-8-16(12)14(18)11(15-13)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,17)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBUWPVZSXDWSB-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316106 | |
| Record name | Cyclo(L-Phe-L-Pro) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204552 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Cyclo(L-Phe-L-Pro) | |
CAS RN |
3705-26-8 | |
| Record name | Cyclo(L-Phe-L-Pro) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3705-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclo(L-Phe-L-Pro) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S-trans)-3-benzylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenol, 2-[(1H-purin-6-ylamino)methyl]-](/img/structure/B109704.png)
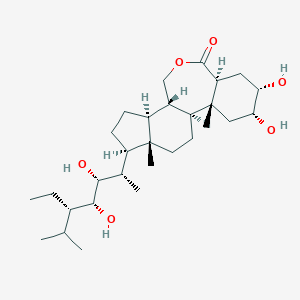
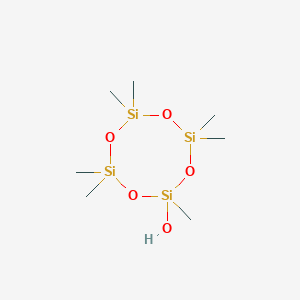
![(6R,7R)-7-{[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetyl]amino}-3-{[4-(1-methylpyridinium-4-yl)-1,3-thiazol-2-yl]sulfanyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B109729.png)
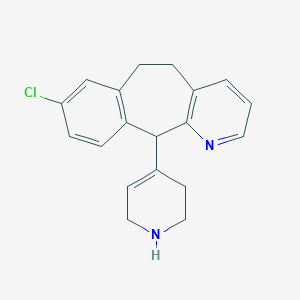
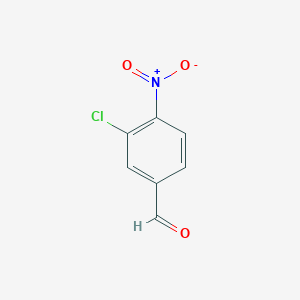
![[3-Carboxy-2-(4-carboxy-3-methylbutanoyl)oxypropyl]-trimethylazanium;chloride](/img/structure/B109733.png)
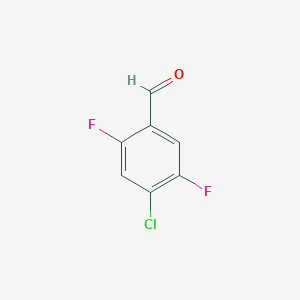
![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carboxylic acid](/img/structure/B109747.png)
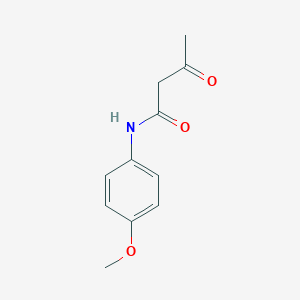
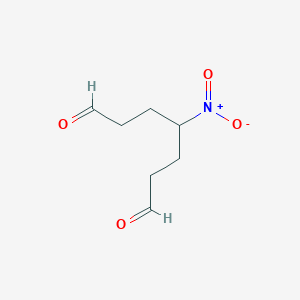
![2,7-Diazaspiro[4.4]nonan-3-one](/img/structure/B109751.png)
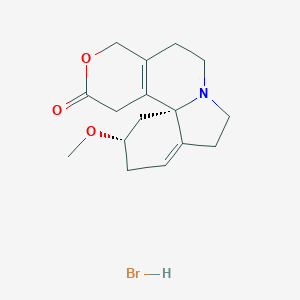
![1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B109768.png)